(R)-(-)-2-Aminobutane functions as a crucial chiral auxiliary in organic synthesis. Chiral auxiliaries are temporary entities introduced into a reaction to control the stereochemistry of the product molecule. In simpler terms, they help control the 3D arrangement of atoms in the final product, ensuring the formation of a specific enantiomer.
(R)-(-)-2-Aminbutane finds application in numerous asymmetric reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful due to its:
Several research studies have demonstrated the effectiveness of (R)-(-)-2-Aminobutane as a chiral auxiliary. For example, a study published in the Journal of the American Chemical Society describes its use in the asymmetric synthesis of β-hydroxy ketones with high enantioselectivity [].
(R)-(-)-2-Aminobutane also serves as a valuable tool for determining the enantiomeric excess (ee) of a chiral compound. Enantiomeric excess refers to the percentage of one enantiomer present in a mixture containing both forms.
(R)-(-)-2-Aminobutane can be derivatized with a racemic mixture (a 50:50 mixture of both enantiomers) of a chiral acid. The resulting mixture will then exhibit different physical properties, such as nuclear magnetic resonance (NMR) chemical shifts, depending on the ee of the original compound. By comparing these properties with standards, researchers can determine the ee of the unknown sample.
A research article published in Chirality details the application of (R)-(-)-2-Aminobutane for the determination of ee in various chiral alcohols [].
(R)-(-)-2-Aminobutane, also known as (R)-2-Butanamine, is a chiral amine with the molecular formula and a molecular weight of 73.14 g/mol. It exists as a colorless to light yellow liquid and has a boiling point of approximately 63 °C and a melting point of -105 °C . This compound is recognized for its significant role in pharmaceutical chemistry and organic synthesis, particularly as a chiral auxiliary, which is crucial for determining enantiomeric excess in various
(R)-(-)-2-Aminobutane is a flammable liquid with an irritating odor. It can cause skin and eye irritation upon contact and may be harmful if inhaled or ingested. Here are some specific safety concerns:
The biological activity of (R)-(-)-2-Aminobutane has been explored primarily in the context of its chiral nature, which influences its interactions with biological systems. As a chiral amine, it can exhibit different biological properties compared to its enantiomer. Its potential applications include:
Several methods exist for synthesizing (R)-(-)-2-Aminobutane:
(R)-(-)-2-Aminobutane shares structural similarities with several other amines derived from butane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Chiral | Unique Features |
---|---|---|---|
(R)-(-)-2-Aminobutane | C4H11N | Yes | Chiral amine used as an auxiliary |
n-Butylamine | C4H11N | No | Straight-chain amine without chirality |
tert-Butylamine | C4H11N | No | Branched structure; commonly used in industry |
Isobutylamine | C4H11N | No | Isomeric form; different properties |
Unlike n-butylamine and tert-butylamine, (R)-(-)-2-Aminobutane's chirality allows it to participate in asymmetric synthesis, making it particularly valuable in pharmaceutical applications.
Flammable;Corrosive;Irritant;Environmental Hazard